molecular formula C16H19NO3S2 B7030455 N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide

Cat. No.: B7030455
M. Wt: 337.5 g/mol
InChI Key: LQJARYIQJPNAHC-UHFFFAOYSA-N
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Description

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, a sulfonamide group, and a cyclopropylmethoxy substituent, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-2-5-14(16(8-12)20-10-13-3-4-13)9-17-22(18,19)15-6-7-21-11-15/h2,5-8,11,13,17H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJARYIQJPNAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNS(=O)(=O)C2=CSC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopropylmethoxy Group: The final step involves the alkylation of the thiophene sulfonamide with cyclopropylmethanol using a suitable alkylating agent like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

    Substitution: Nitro or halogenated thiophene derivatives.

Scientific Research Applications

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Studies: The compound can serve as a probe to study the function of sulfonamide-containing enzymes or proteins.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(methoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
  • N-[[2-(ethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
  • N-[[2-(cyclopropylmethoxy)-4-ethylphenyl]methyl]thiophene-3-sulfonamide

Uniqueness

N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties compared to other alkoxy or alkyl derivatives. This uniqueness can translate to different biological activities or material properties, making it a valuable compound for further research and development.

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